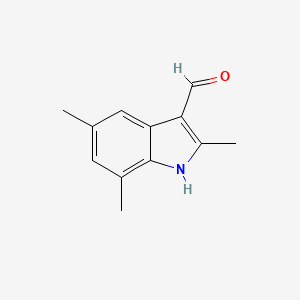

2,5,7-Trimethyl-1H-indol-3-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Indole derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are known for their biological activities and are widely used in scientific research.

Wissenschaftliche Forschungsanwendungen

2,5,7-Trimethyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

It is known that indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Mode of Action

It is known that indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Biochemical Pathways

Indole derivatives are known to be essential entities found in many natural products like indole alkaloids, fungal, and marine organisms .

Biochemische Analyse

Biochemical Properties

2,5,7-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can bind to specific proteins, altering their conformation and activity . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can affect the expression of specific genes, thereby altering the cellular phenotype . These effects are critical for understanding how this compound can be utilized in therapeutic contexts and its potential impact on cellular function.

Molecular Mechanism

The molecular mechanism of action of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to understanding the compound’s biological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the compound’s effects on cellular processes can vary over time, with some effects becoming more pronounced with prolonged exposure . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At higher doses, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is critical for elucidating the compound’s biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde within cells and tissues are essential for its biological activity . This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde can accumulate in specific tissues or cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a key factor in determining its activity and function . This compound can be targeted to specific cellular compartments or organelles, where it exerts its biological effects . For instance, 2,5,7-Trimethyl-1H-indole-3-carbaldehyde may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde typically involves the condensation of indole derivatives with aldehydes. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product . The reaction conditions often include the use of a base such as piperidine and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Vergleich Mit ähnlichen Verbindungen

1H-Indole-3-carbaldehyde: A closely related compound with similar reactivity and applications.

2-Methyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences but comparable chemical behavior.

5-Methyl-1H-indole-3-carbaldehyde: Exhibits similar properties and is used in analogous research contexts.

Uniqueness: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of three methyl groups at positions 2, 5, and 7 can affect its electronic properties and steric hindrance, making it distinct from other indole derivatives.

Biologische Aktivität

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is an indole derivative characterized by a methylated indole structure. Its molecular formula is C12H13N, and it features a carbaldehyde functional group that contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including microwave-assisted reactions and traditional organic synthesis techniques.

Target Interactions

The compound acts primarily as a receptor agonist at the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating immune responses. Indole derivatives are known to interact with various biological targets, influencing numerous biochemical pathways involved in inflammation and cellular metabolism.

Cellular Effects

Research indicates that 2,5,7-trimethyl-1H-indole-3-carbaldehyde can modulate cell signaling pathways, affecting gene expression and cellular functions. It has been shown to induce apoptosis in cancer cells and exhibit antimicrobial properties against various pathogens . The compound's interactions with enzymes can lead to the formation of biologically active metabolites that further amplify its effects.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that 2,5,7-trimethyl-1H-indole-3-carbaldehyde possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation through the induction of apoptosis and modulation of signaling pathways related to cell survival.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory responses in various cell types by downregulating pro-inflammatory cytokines such as IL-6 while promoting anti-inflammatory markers like IL-10 .

Case Studies

- Anticancer Activity : In vitro studies have indicated that treatment with 2,5,7-trimethyl-1H-indole-3-carbaldehyde led to a significant reduction in the viability of specific cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

- Anti-inflammatory Mechanisms : A study exploring the effects on macrophage-derived foam cells revealed that the compound inhibited lipid accumulation and modulated inflammatory responses. This was attributed to its ability to upregulate miR-1271-5p and downregulate histone deacetylase 9 (HDAC9), highlighting its potential for cardiovascular applications .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,5,7-trimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNXZAUUKBQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.